molecular formula C9H13ClN2S B1468060 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine CAS No. 1247359-85-8

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine

Cat. No. B1468060
M. Wt: 216.73 g/mol
InChI Key: WWMVYVIPOBAGKE-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine (CTMP) is a novel compound recently discovered in the field of organic chemistry. It is a heterocyclic compound, containing a nitrogen atom in the five-membered ring and a sulfur atom in the six-membered ring. CTMP has been studied extensively in recent years due to its potential applications in a wide range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds similar to "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine" are often synthesized for their potential applications in medicine, agriculture, and materials science. For example, Fleck et al. (2003) discussed the development of an efficient process for the preparation of a key intermediate in the synthesis of premafloxacin, an antibiotic, highlighting the significance of such compounds in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Similarly, the work by Anderson and Liu (2000) on pyrrole and its derivatives underlines the importance of pyrrolidine structures in the synthesis of biologically active molecules, including drugs and dyes (Anderson & Liu, 2000).

Catalysis and Oxidation Reactions

Research by Dairo et al. (2016) on the aerobic oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles illustrates the role of pyrrolidine derivatives in catalytic processes, producing important chemical feedstocks like lactams (Dairo, Nelson, Slowing, Angelici, & Woo, 2016). This process is crucial for the synthesis of compounds used in various industrial applications, including the production of nylon.

Potential Anticancer Applications

The discovery of compounds that induce apoptosis, such as the work by Zhang et al. (2005), who identified a novel apoptosis inducer with activity against cancer cell lines, shows the therapeutic potential of chlorothiophenyl and pyrrolidine derivatives in cancer treatment (Zhang et al., 2005). This line of research is critical for developing new anticancer agents.

Biological Imaging

Nolan et al. (2006) synthesized Zinpyr sensors for Zn(II) detection, incorporating pyrrolidine derivatives. These sensors are used in biological imaging to study zinc's role in biological systems, demonstrating the utility of pyrrolidine derivatives in creating sensitive and selective probes for bioimaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMVYVIPOBAGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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